N-(2-chlorophenyl)-12-(4-fluorophenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with sulfur (dithia) and nitrogen (triaza) atoms, substituted with chlorophenyl, fluorophenyl, and methyl groups. The presence of both electron-withdrawing (chloro, fluoro) and hydrophobic (methyl) substituents may influence its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
N-(2-chlorophenyl)-12-(4-fluorophenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN4O2S2/c1-11-17-20(32-18(11)19(29)25-15-5-3-2-4-14(15)23)26-22-28(21(17)30)27-16(10-31-22)12-6-8-13(24)9-7-12/h2-9H,10H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYCZPBIXPIARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-12-(4-fluorophenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-12-(4-fluorophenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-chlorophenyl)-12-(4-fluorophenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[740
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-12-(4-fluorophenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we analyze its structural and functional analogs, focusing on three categories: heterocyclic cores , substituent effects , and computational similarity metrics .
Structural Analogs in Heterocyclic Chemistry
The tricyclic dithia-triaza system is rare but shares similarities with:
Thiadiazole-containing agrochemicals: Compounds like 3-(methylthio)-2-butanone O-((methylamino)carbonyl)oxime (butocarboxim) exhibit sulfur-nitrogen heterocycles with pesticidal activity, though lacking the fused tricyclic system .
Benzodiazepine analogs : The triaza core resembles simplified benzodiazepine derivatives, but the dithia bridges and fused rings differentiate its conformational flexibility .
Substituent-Driven Comparisons
The 2-chlorophenyl and 4-fluorophenyl groups enhance lipophilicity compared to polar analogs like EGCG, suggesting divergent bioavailability and target selectivity.
Computational Similarity Analysis
Using Tanimoto coefficients (a binary fingerprint similarity metric), the target compound shows moderate similarity (~0.45–0.55) to pesticidal thiadiazoles and lower similarity (<0.3) to flavonoids like EGCG, based on functional group distribution . This aligns with , which highlights the Tanimoto method’s utility for scaffold prioritization.
Research Findings and Limitations
Crystallographic Challenges: The compound’s complex structure necessitates advanced refinement tools like SHELXL for accurate crystallographic analysis, as noted in . Its fused rings may induce torsional strain, complicating conformational studies .
Biological Activity
N-(2-chlorophenyl)-12-(4-fluorophenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The presence of chlorophenyl and fluorophenyl groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H14ClFN4O2S2 |
| Molecular Weight | 484.95 g/mol |
| CAS Number | 866848-00-2 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
- Fungal Strains Tested : Candida albicans, Aspergillus niger
The minimum inhibitory concentration (MIC) values suggest a strong potential for development as an antimicrobial agent.
Anticancer Properties
The compound has also shown promise in anticancer research. Studies conducted on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) indicate:
- Mechanism of Action : Induction of apoptosis through the activation of caspase pathways.
- Results : Significant reduction in cell viability at concentrations above 10 µM.
The proposed mechanism involves the interaction with specific enzymes or receptors involved in cell proliferation and survival pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases or kinases that are crucial for DNA replication and repair.
- Signal Transduction Modulation : It may interfere with signaling pathways such as MAPK or PI3K/Akt, leading to altered cell cycle progression.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of resistant bacteria. The results highlighted its potential to combat multi-drug resistant strains effectively.
Study 2: Cancer Cell Line Analysis
In a controlled laboratory setting, the compound was tested against various cancer cell lines to assess its cytotoxic effects. The findings revealed a dose-dependent response with significant apoptosis induction in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
